

Avycaz (Ceftazidime-Avibactam) Against Metallo-Beta-Lactamase Producing Organisms: A Technical Guide

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Compound of Interest

Compound Name: Avycaz

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Introduction

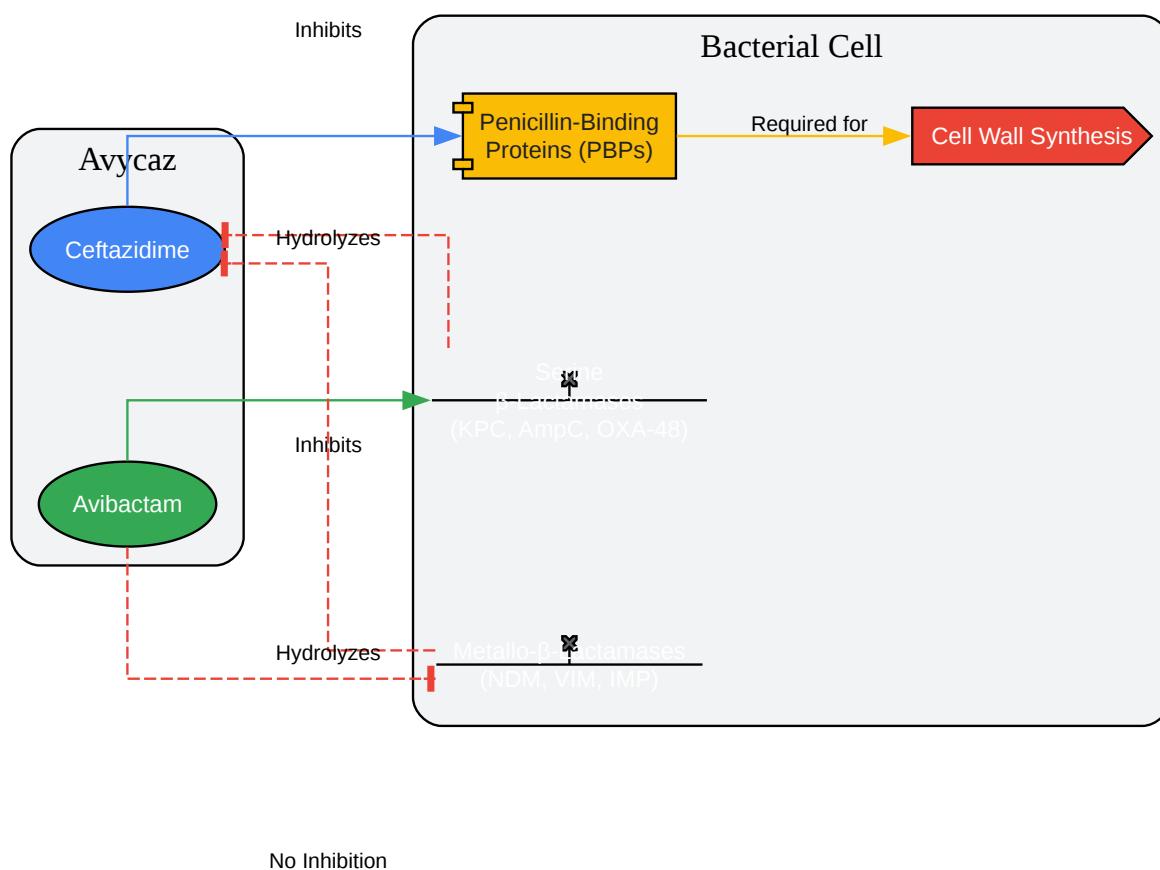
The emergence and global spread of carbapenem-resistant Enterobacteriales (CRE) pose a significant threat to public health. Among the most challenging resistance mechanisms are those mediated by metallo- β -lactamases (MBLs), which confer resistance to a broad range of β -lactam antibiotics, including carbapenems. **Avycaz**[®], a combination of the third-generation cephalosporin ceftazidime and the novel non- β -lactam β -lactamase inhibitor avibactam, has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria. However, its utility against MBL-producing organisms is limited. This technical guide provides an in-depth analysis of the efficacy of **Avycaz** against MBL-producing pathogens, detailing its mechanism of action, in-vitro activity, clinical considerations, and relevant experimental protocols.

Mechanism of Action: The Serine vs. Metallo- β -Lactamase Dichotomy

Avibactam is a diazabicyclooctane that potently inhibits a wide array of serine β -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.^{[1][2][3][4][5][6]} Its mechanism involves the formation of a reversible covalent acyl-enzyme complex with the active site serine of these enzymes, rendering them

inactive.[1][2][3][7] This action protects ceftazidime from hydrolysis, allowing it to bind to penicillin-binding proteins and inhibit bacterial cell wall synthesis.

However, avibactam is not active against Ambler class B metallo- β -lactamases (MBLs) such as NDM, VIM, and IMP.[4][8][9][10][11][12][13][14][15] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β -lactams, a fundamentally different mechanism from that of serine β -lactamases.[8][9][10][11][12] Avibactam does not effectively bind to or inhibit these zinc-dependent enzymes.[8][9][10][11][12] Consequently, **Avycaz** alone is not a reliable treatment option for infections caused by MBL-producing organisms.[4][13][14]



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Figure 1: Mechanism of **Avycaz** against bacteria producing serine and metallo- β -lactamases.

In-Vitro Activity of Avycaz Against MBL-Producing Organisms

Numerous in-vitro studies have demonstrated the limited efficacy of **Avycaz** against MBL-producing Enterobacteriales. The minimum inhibitory concentrations (MICs) of ceftazidime-avibactam for these isolates are consistently elevated, well above the clinical breakpoints for susceptibility.

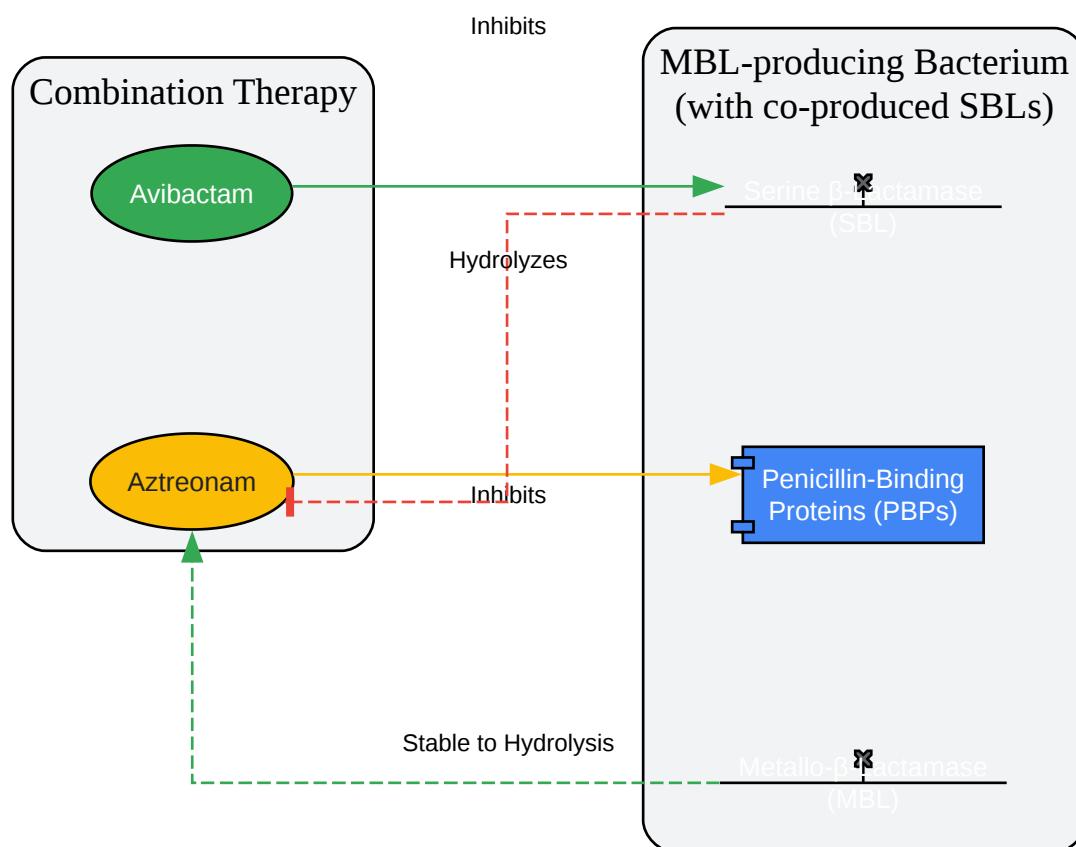
Organism Type	Carbapene mase Profile	Ceftazidime -Avibactam MIC50 (mg/L)	Ceftazidime -Avibactam MIC90 (mg/L)	Percent Susceptible (%)	Reference(s)
Carbapenem-Resistant Enterobacteriales (CRE)	NDM and IMP producers	>32	>32	0	[14]
CRE	NDM producers	>32	>32	0	[14]
MBL-producing Enterobacteriales	blaIMP, blaNDM, blaVIM	Not Reported	Not Reported	0 (all resistant)	[16]
Carbapenemase-producing Enterobacteriales	NDM producers	Not Reported	Not Reported	0	[17]

Table 1: In-vitro activity of Ceftazidime-Avibactam against MBL-producing Enterobacteriales.

The Role of Aztreonam in Combination with Avycaz

A promising strategy to overcome MBL-mediated resistance is the combination of **Avycaz** with aztreonam. Aztreonam, a monobactam, is stable to hydrolysis by MBLs but is often degraded

by co-produced serine β -lactamases (e.g., ESBLs, AmpC, KPC).^{[4][13][18][19]} Avibactam, by inhibiting these co-produced enzymes, restores the activity of aztreonam against MBL-producing pathogens.^{[13][16][18][19]} This synergistic interaction has been demonstrated in numerous in-vitro studies and is now a recommended treatment option for infections caused by MBL-producing CRE.^{[19][20][21]}



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Figure 2: Synergistic mechanism of Aztreonam and Avibactam against MBL-producing bacteria.

Organism (n)	Antibiotic Combination	MIC50 (mg/L)	MIC90 (mg/L)	Synergy Rate (%)	Reference(s)
MBL-producing Enterobacteriales (43)	Aztreonam + Ceftazidime/ Avibactam	Not Reported	Not Reported	100	[18]
MBL-producing Enterobacteriales (60)	Aztreonam + Ceftazidime/ Avibactam	Not Reported	Not Reported	100 (FIC < 0.5)	[22]
KPC or NDM-producing Enterobacteriales (133)	Aztreonam + Ceftazidime/ Avibactam	0.25/4	1/4	Not Reported	[23]

Table 2: In-vitro activity of Aztreonam in combination with Ceftazidime-Avibactam against MBL-producing Enterobacteriales.

Clinical Efficacy

Clinical data on the use of **Avycaz** as monotherapy for MBL-producing infections are scarce and generally show poor outcomes.[\[6\]](#)[\[24\]](#) The focus of clinical research has shifted to the combination of **Avycaz** and aztreonam. Several observational studies and case series have reported favorable clinical outcomes with this combination therapy for serious infections caused by MBL-producing Enterobacteriales.[\[21\]](#)[\[25\]](#) A prospective study demonstrated a significantly lower 30-day mortality rate in patients treated with ceftazidime-avibactam plus aztreonam compared to other antimicrobial agents for MBL-producing CRE infections.[\[19\]](#)

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Standardized methods for determining the susceptibility of bacterial isolates to **Avycaz** are crucial for guiding clinical decisions.

1. Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC).

- Principle: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a constant concentration of 4 $\mu\text{g}/\text{mL}$.^[26] A standardized bacterial inoculum is added to each well, and the MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth after 16-20 hours of incubation at 35°C.
- Quality Control: QC strains such as *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853, and *Klebsiella pneumoniae* ATCC 700603 should be tested concurrently.^[27]
^[28]

2. Gradient Diffusion (E-test): This method provides a quantitative MIC value.

- Principle: A plastic strip impregnated with a predefined gradient of ceftazidime on one side and a constant concentration of avibactam on the other is placed on an inoculated Mueller-Hinton agar (MHA) plate.^[15]^[29]^[30] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the MIC scale on the strip.

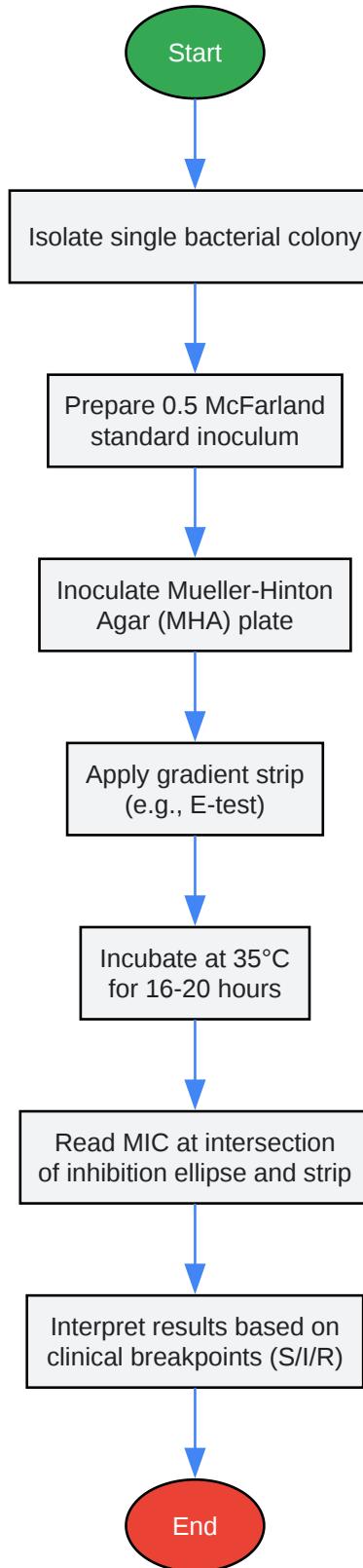
• Procedure:

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.
- Aseptically apply the ceftazidime-avibactam E-test strip to the agar surface.
- Incubate for 16-20 hours at 35°C.
- Read the MIC value at the point of complete inhibition of growth.^[30]

3. Disk Diffusion: This is a qualitative method to determine if an organism is susceptible, intermediate, or resistant.

- Principle: A paper disk containing a fixed amount of ceftazidime (e.g., 30 μg) and avibactam (e.g., 20 μg) is placed on an inoculated MHA plate.^[31] The diameter of the zone of inhibition

around the disk is measured after incubation and interpreted according to established breakpoints (e.g., CLSI, EUCAST).



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